Silanediol, dimethyl-, dipotassium salt

Description

Contextualization within Organosilicon Compounds

Organosilicon compounds are characterized by the presence of carbon-silicon bonds. This class of compounds is vast and includes monomers, oligomers, and polymers. Dimethylsilanediol (B41321), the parent compound of the dipotassium (B57713) salt, is an organosilanediol. chemicalbook.com The dipotassium salt itself is a silanolate, formed by the deprotonation of both hydroxyl groups of dimethylsilanediol.

The properties and reactivity of organosilicon compounds are largely dictated by the nature of the organic groups attached to the silicon atom and the presence of other functional groups. In the case of dimethylsilanediol, dipotassium salt, the methyl groups provide hydrophobicity, while the ionic dipotassium silanediolate portion imparts high reactivity and solubility in certain polar solvents. This combination of features distinguishes it from other organosilicon precursors, such as chlorosilanes or alkoxysilanes, which are also used in the production of silicones. The synthesis of dimethylsilanediol itself can be achieved through the hydrolysis of dimethyldialkoxysilanes in a neutral aqueous environment. google.com

Interactive Data Table: Properties of Dimethylsilanediol and its Dipotassium Salt

| Property | Dimethylsilanediol | Silanediol, dimethyl-, dipotassium salt |

| Molecular Formula | C2H8O2Si | C2H6K2O2Si |

| Molecular Weight | 92.17 g/mol chemicalbook.com | 168.35 g/mol lookchem.com |

| Appearance | White to off-white solid | Data not available |

| Melting Point | 101°C chemicalbook.com | Data not available |

| Boiling Point | 122.2±23.0 °C (Predicted) | Data not available |

| CAS Number | 1066-42-8 chemicalbook.com | 18268-74-1 lookchem.com |

| InChI Key | XCLIHDJZGPCUBT-UHFFFAOYSA-N | WRWUEMFHVDJHKS-UHFFFAOYAW lookchem.com |

Significance as a Key Intermediate in Polymer Science

The primary significance of dimethylsilanediol, dipotassium salt lies in its role as a key intermediate in the synthesis of polysiloxanes, commonly known as silicones. Polysiloxanes are a major class of commercial polymers with a wide range of applications. rsc.orgnih.gov

The dipotassium salt can act as a monomer or an initiator in polymerization reactions. researchgate.net Its high reactivity allows for controlled polymerization processes, leading to the formation of polysiloxanes with specific molecular weights and architectures. One of the key reactions involving this salt is its condensation with other silicon-containing monomers, such as dichlorodimethylsilane (B41323), to form the siloxane backbone (Si-O-Si). This process is a fundamental step in the production of polydimethylsiloxane (B3030410) (PDMS), one of the most widely used silicones. rsc.org

The use of the dipotassium salt offers advantages over traditional hydrolysis-condensation methods for silicone synthesis. The ionic nature of the salt can facilitate polymerization in non-aqueous media, providing a pathway to polymers with different properties than those produced through conventional routes. rsc.org

Overview of Contemporary Research Trajectories

Current research involving dimethylsilanediol and its derivatives, including the dipotassium salt, is focused on several key areas:

Sustainable Synthesis Routes: There is a growing interest in developing more environmentally friendly methods for synthesizing silicones. Research is exploring biocatalytic approaches using enzymes like silicatein-α to catalyze the formation of PDMS from precursors such as dialkoxysilanes, which could offer a more sustainable alternative to traditional chemical synthesis. rsc.org

Advanced Polymer Architectures: The controlled reactivity of dimethylsilanediol, dipotassium salt is being explored for the synthesis of complex polymer architectures, such as block copolymers and highly ordered lamellar structures. These materials have potential applications in areas like nanotechnology and advanced materials science. researchgate.net

Environmental Fate and Behavior: As a degradation product of silicone materials, the environmental fate of dimethylsilanediol (DMSD) is an area of active investigation. nih.gov Studies are examining its partitioning and volatilization in soil and its potential to repolymerize under certain environmental conditions. nih.govnih.gov

Biopharmaceutical Applications: The release of dimethylsilanediol from silicone materials used in biopharmaceutical manufacturing is a topic of concern. Research is focused on developing analytical methods to detect and quantify its presence and to understand its potential interactions with drug products. nih.gov

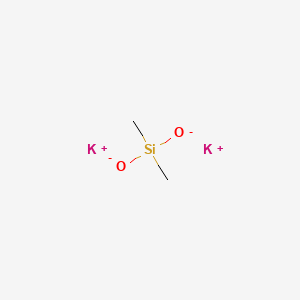

Structure

3D Structure of Parent

Properties

CAS No. |

18268-74-1 |

|---|---|

Molecular Formula |

C2H6K2O2Si |

Molecular Weight |

168.35 g/mol |

IUPAC Name |

dipotassium;dimethyl(dioxido)silane |

InChI |

InChI=1S/C2H6O2Si.2K/c1-5(2,3)4;;/h1-2H3;;/q-2;2*+1 |

InChI Key |

BRUZWMYPFYHTJG-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)([O-])[O-].[K+].[K+] |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Elucidation of Dimethylsilanediol, Dipotassium Salt

Heterogeneous Reaction Pathways for Silanolate Formation

The formation of dipotassium (B57713) dimethylsilanediolate often proceeds through heterogeneous reaction systems, which offer advantages in product separation and handling. A prominent method involves the reaction of polysiloxanes with a stoichiometric excess of an alkali metal hydroxide (B78521). google.com

Direct Synthesis from Polysiloxanes and Alkali Metal Hydroxides

A direct route to dipotassium dimethylsilanediolate involves the chemical degradation of high molecular weight polysiloxanes, such as octamethylcyclotetrasiloxane (B44751) (D₄) or other linear and cyclic dimethylsiloxanes, using potassium hydroxide (KOH). google.comresearchgate.net This process is typically carried out in a heterogeneous mixture where the polysiloxane, often dissolved in a non-polar organic solvent, is brought into contact with solid or aqueous potassium hydroxide. google.com The reaction progressively breaks down the polysiloxane backbone into individual dimethylsilanediolate units.

The reaction can be tailored to yield the desired product by controlling the reaction conditions. For instance, cyclic polysiloxanes can be degraded to single dipotassium dimethylsilanolate units over a reaction period of approximately 48 hours. google.com

Role of Hydroxy Ion-Mediated Siloxane Bond Cleavage

The fundamental chemical transformation underpinning the synthesis from polysiloxanes is the cleavage of the siloxane (Si-O-Si) bond by the hydroxide ion (OH⁻). The reaction is initiated by the nucleophilic attack of the hydroxide ion on a silicon atom in the polysiloxane chain. google.com This initial attack forms a potassium silanolate group and a terminal silanol (B1196071) (Si-OH) group. google.com

Due to the presence of excess potassium hydroxide, the newly formed silanol group, which is acidic, is readily deprotonated to form a second potassium silanolate group. google.com This two-step cleavage and deprotonation process continues along the polymer chain, ultimately resulting in the formation of dipotassium dimethylsilanediolate, K₂[OSi(CH₃)₂O].

Solvent System Influence on Reaction Progress and Product Isolation

The choice of solvent system is critical in the heterogeneous synthesis of dipotassium dimethylsilanediolate, influencing both the reaction rate and the ease of product isolation. One effective approach employs a two-phase system where the polysiloxane is dissolved in a solvent that is immiscible with an aqueous solution of potassium hydroxide. google.com This liquid-liquid phase interfacial polymerization allows for the reaction to occur at the interface of the two phases.

Alternatively, a solid-liquid heterogeneous reaction can be performed. In a common example, a polysiloxane is dissolved in a non-polar solvent like toluene, and solid, insoluble potassium hydroxide is added. google.com As the reaction proceeds, the dipotassium dimethylsilanediolate product, being insoluble in toluene, precipitates out of the solution as a fine gel or suspension. google.com This insolubility facilitates its separation from the reaction mixture. The product can be isolated by decanting the liquid, leaving behind any unreacted solid KOH. google.com

Preparation of Anhydrous Dipotassium Dimethylsilanediolate

The preparation of anhydrous dipotassium dimethylsilanediolate is crucial for its use in certain polymerization reactions where the presence of water would be detrimental. A general approach to obtaining anhydrous alkali metal salts involves rigorous drying of the hydrated form. This can be achieved by heating the hydrated salt under a dynamic vacuum to remove water molecules. mdpi.com Another technique is azeotropic drying, where the hydrated salt is treated with an inert solvent that forms an azeotrope with water, facilitating its removal upon distillation. google.com

For instance, a method for producing solid silanolate salts involves drying an alkali siliconate solution in a fixed bed dryer. google.com While specific details for the anhydrous preparation of dipotassium dimethylsilanediolate are not extensively published, these general principles for the preparation of anhydrous alkali metal salts are applicable.

Synthesis of Hydrated Forms, e.g., Dipotassium Dimethylsilanediolate Monohydrate

Dipotassium dimethylsilanediolate monohydrate has been successfully synthesized and extensively characterized. google.com The synthesis can be achieved through the hydrolysis of a suitable precursor, such as dichlorodimethylsilane (B41323), in the presence of potassium hydroxide under aqueous conditions. The general reaction involves the hydrolysis of the Si-Cl bonds to Si-OH groups, followed by deprotonation by KOH.

The isolation of the monohydrate often involves crystallization from an aqueous solution. The presence of a specific amount of water in the crystallization medium leads to the incorporation of one molecule of water per formula unit of the salt.

| Synthesis Parameter | Dipotassium Dimethylsilanediolate Monohydrate |

| Precursor | Octamethylcyclotetrasiloxane or other polysiloxanes |

| Reagent | Potassium Hydroxide (KOH) |

| Solvent System | Toluene/Solid KOH or immiscible two-phase system |

| Product Form | Precipitated gel or suspension |

| Isolation | Decantation and washing |

Precursor and Analogous Synthetic Routes

The synthesis of dipotassium dimethylsilanediolate can also be approached starting from different precursors. One such precursor is dichlorodimethylsilane ((CH₃)₂SiCl₂). The hydrolysis of dichlorodimethylsilane in the presence of a stoichiometric amount of potassium hydroxide can yield dipotassium dimethylsilanediolate. researchgate.netmdpi.com This reaction proceeds through the initial formation of dimethylsilanediol (B41321), (CH₃)₂Si(OH)₂, which is then deprotonated by the base.

Synthetic Pathways and Mechanistic Insights into Dipotassium Dimethylsilanediolate

The synthesis of organosilicon compounds, particularly those with defined ionic characteristics, is a cornerstone of advanced materials science and catalysis. Among these, Silanediol, dimethyl-, dipotassium salt (also known as dipotassium dimethylsilanediolate) has emerged as a compound of interest due to its potential as a precursor and intermediate in the tailored synthesis of silicon-based polymers. This article delineates the primary synthetic methodologies for obtaining this salt, focusing on the initial formation of the dimethylsilanediol precursor through hydrolysis of halosilanes and alkoxysilanes, and the subsequent selective formation of the dialkali metal salt.

1 Hydrolysis of Halosilanes (e.g., Dimethyldichlorosilane) to Silanediols

The hydrolysis of dimethyldichlorosilane ((CH₃)₂SiCl₂) represents a fundamental and widely utilized method for the production of dimethylsilanediol ((CH₃)₂Si(OH)₂), the direct precursor to the dipotassium salt. researchgate.netresearchgate.netdoubtnut.com This reaction is characterized by the nucleophilic substitution of the chlorine atoms with hydroxyl groups from water. researchgate.netdoubtnut.com

This hydrolysis is a rapid and highly exothermic process. researchgate.net The reaction mechanism involves the initial formation of a highly reactive intermediate, which readily undergoes subsequent reactions. The rate of the reaction is often governed by the mass transfer of reactants between the aqueous and organic phases, making vigorous mixing and control of reaction conditions crucial for optimizing the yield of the desired dimethylsilanediol monomer. wikipedia.org

A significant challenge in this synthesis is the propensity of the initially formed dimethylsilanediol to undergo self-condensation, leading to the formation of linear or cyclic oligo- and polysiloxanes. researchgate.netdoubtnut.comwikipedia.org This condensation is catalyzed by the hydrochloric acid (HCl) generated as a byproduct of the hydrolysis reaction. researchgate.net To favor the formation of the monomeric diol, the reaction is often carried out under controlled temperature and with rapid removal or neutralization of the HCl byproduct. One approach involves performing the hydrolysis in a two-phase system with a suitable organic solvent to extract the dimethylsilanediol as it forms, thereby minimizing its contact with the acidic aqueous phase.

A laboratory-scale procedure for the hydrolysis of dichlorodimethylsilane involves dissolving the silane (B1218182) in an inert organic solvent, such as diethyl ether, and adding water dropwise at a controlled temperature, typically below 25°C. youtube.com Following the reaction, the organic layer is separated, washed to remove residual acid, and dried. The solvent is then removed to yield the siloxane products. The specific conditions can be tailored to influence the distribution of linear and cyclic products. For instance, a method involving concentrated hydrochloric acid has been developed to control the hydrolysis and subsequent polymerization. google.com

Table 1: Representative Reaction Conditions for the Hydrolysis of Dimethyldichlorosilane

| Parameter | Condition | Source |

|---|---|---|

| Reactants | Dimethyldichlorosilane, Water | researchgate.netdoubtnut.com |

| Solvent | Diethyl ether | youtube.com |

| Temperature | < 25°C | youtube.com |

| Reaction Time | ~20 minutes for addition, 15 minutes stirring | youtube.com |

| Work-up | Separation of organic layer, washing with sodium bicarbonate solution, drying with magnesium sulfate | youtube.com |

| Byproduct | Hydrochloric acid | researchgate.netresearchgate.net |

2 Hydrolysis of Alkoxysilanes to Silanediols

An alternative and often milder route to dimethylsilanediol involves the hydrolysis of alkoxysilanes, such as dimethyldimethoxysilane ((CH₃)₂Si(OCH₃)₂). researchgate.net This method avoids the generation of corrosive hydrochloric acid, with the byproduct being the corresponding alcohol (methanol in this case), which is less aggressive in promoting condensation of the silanediol.

The general reaction is: (CH₃)₂Si(OR)₂ + 2H₂O → (CH₃)₂Si(OH)₂ + 2ROH (where R is an alkyl group)

The hydrolysis of alkoxysilanes can be catalyzed by either acids or bases, or it can be carried out under neutral conditions. The choice of catalyst and reaction conditions significantly impacts the rate of hydrolysis and the subsequent condensation reactions. For the preparation of crystalline dimethylsilanediol, a method has been patented which involves the hydrolysis of dimethyldimethoxysilane in the presence of a solid acid catalyst at low temperatures (below approximately 5°C). researchgate.net This process is designed to produce low molecular weight linear polysiloxanediols in high yield with minimal cyclic byproducts. researchgate.net

The mechanistic steps for acid-catalyzed hydrolysis of an alkoxysilane generally involve:

Protonation of the oxygen atom of the alkoxy group.

Nucleophilic attack by water on the silicon atom.

Elimination of the alcohol molecule.

This process is repeated for the second alkoxy group to yield the silanediol. The careful control of pH and water stoichiometry is critical to favor the formation of the monomeric diol and suppress polymerization.

Table 2: Conditions for the Preparation of Crystalline Dimethylsilanediol via Alkoxysilane Hydrolysis

| Parameter | Condition | Source |

|---|---|---|

| Reactant | Dimethyldimethoxysilane | researchgate.net |

| Catalyst | Solid acid catalyst | researchgate.net |

| Temperature | Below ~5°C | researchgate.net |

| Reaction Time | ~5-25 minutes | researchgate.net |

| Process | Mixing with a stoichiometric excess of water, followed by filtration and distillation | researchgate.net |

| Product Form | Crystalline dimethylsilanediol | researchgate.net |

3 Selective Formation of Related Dialkali Metal Siloxanolates

The conversion of dimethylsilanediol to its dipotassium salt, this compound, involves the deprotonation of the two hydroxyl groups by a suitable potassium base. The synthesis of dipotassium dimethylsilanediolate monohydrate has been reported, and the compound has been extensively characterized. researchgate.netresearchgate.net

A general method for the preparation of dialkali metal organosilanolates and siloxanolates involves a heterogeneous interfacial reaction process. google.com In this method, a stoichiometric excess of an alkali metal hydroxide, such as potassium hydroxide, is used as one phase (either solid or in a solvent). google.com The organosilicon precursor, which can be a cyclic siloxane or a linear silicone polymer, is present in a second, immiscible phase. google.com The reaction occurs at the interface of the two phases to produce the desired salt, which can then be isolated. google.com Specifically, the patent mentions the formation of dipotassium dimethylsilanolate with the formula KO[(CH₃)₂SiO]K. google.com

The reaction of pre-formed dimethylsilanediol with a strong potassium base, such as potassium hydroxide or potassium metal, in an appropriate solvent system would lead to the formation of the dipotassium salt. The silanol groups (Si-OH) are acidic and will react with a strong base to form the corresponding silanolate (Si-O⁻K⁺). The complete deprotonation of both hydroxyl groups yields the dipotassium salt.

The selectivity in forming the monomeric dipotassium salt versus oligomeric or polymeric siloxanolates depends heavily on the reaction conditions. The use of a well-defined precursor like crystalline dimethylsilanediol and careful control of stoichiometry and reaction temperature are crucial to prevent condensation reactions from occurring concurrently with the deprotonation. The choice of solvent is also critical to ensure the solubility of the reactants and the stability of the product.

Table 3: Compound Names Mentioned in the Article

| Compound Name | Chemical Formula |

|---|---|

| This compound | (CH₃)₂Si(OK)₂ |

| Dimethyldichlorosilane | (CH₃)₂SiCl₂ |

| Dimethylsilanediol | (CH₃)₂Si(OH)₂ |

| Hydrochloric acid | HCl |

| Diethyl ether | (C₂H₅)₂O |

| Sodium bicarbonate | NaHCO₃ |

| Magnesium sulfate | MgSO₄ |

| Dimethyldimethoxysilane | (CH₃)₂Si(OCH₃)₂ |

| Methanol | CH₃OH |

| Potassium hydroxide | KOH |

Role As Monomers and Initiators in Polymerization Processes

Application in Interfacial Polymerization of Organosilicones

Interfacial polymerization is a powerful technique for the synthesis of polymers at the interface of two immiscible liquid phases. In the context of organosilicones, dipotassium (B57713) dimethylsilanediolate can be effectively utilized in this process.

Dipotassium dimethylsilanediolate acts as an aqueous-phase monomer in interfacial polycondensation reactions with organodichlorosilanes, which are dissolved in an organic solvent. The reaction occurs at the liquid-liquid interface, where the silanolate groups react with the chloro-substituents on the silane (B1218182) monomers. This process leads to the formation of siloxane (Si-O-Si) linkages, resulting in the growth of linear polysiloxane chains. The mechanism involves the nucleophilic attack of the silanolate anion on the silicon atom of the dichlorosilane, displacing a chloride ion. This reaction is typically rapid and allows for the formation of high molecular weight polymers under mild conditions. The general representation of this polycondensation is the reaction between a disalt of a diol and a dihalide.

While specific conditions heavily influence the outcome, the general principle of interfacial polymerization using a di-alkali metal salt of a di-silanol is to form linear chains. The immiscible nature of the two phases where the reactants are dissolved is key to this process. The polymerization is believed to occur in a mixed monolayer of the adsorbed monomers at the interface rsc.org. When the polymer grows, it may precipitate from this monolayer, forming a film at the interface rsc.org.

The formation of cyclic siloxane structures is an inherent possibility in many siloxane polymerization and polycondensation reactions. During the synthesis of linear chains via interfacial polymerization, intramolecular reactions can occur, particularly at low monomer concentrations. These "backbiting" reactions involve a reactive chain end attacking a siloxane bond within the same chain, leading to the cleavage of the linear chain and the formation of a stable cyclic oligomer, such as octamethylcyclotetrasiloxane (B44751) (D₄) or hexamethylcyclotrisiloxane (B157284) (D₃). The propensity for cyclization is influenced by factors such as the concentration of reactants and the specific solvent system used, which can affect the conformation of the growing polymer chain at the interface. In ring-opening polymerization processes, the formation of cyclic oligomers is a result of thermodynamic equilibrium gelest.com.

Utilization in Polycondensation Processes for Alternating Siloxane Polymers

A significant application of dipotassium dimethylsilanediolate is in the synthesis of alternating siloxane copolymers through polycondensation. By reacting dipotassium dimethylsilanediolate with a different dichlorosilane, such as dichlorodiphenylsilane (B42835) ((C₆H₅)₂SiCl₂), a precisely alternating copolymer can be produced. In this reaction, the dimethylsiloxy unit is introduced by the dipotassium salt, and the diphenylsiloxy unit is introduced by the dichlorosilane.

This liquid/solid interfacial polymerization process results in a polymer with a regularly alternating sequence of dimethylsiloxane and diphenylsiloxane units, known as poly(dimethylsiloxane-alt-diphenylsiloxane). The properties of such alternating copolymers are distinct from random copolymers or homopolymers, offering a unique combination of characteristics derived from the different siloxane units.

| Reactant 1 | Reactant 2 | Resulting Polymer Structure | Polymer Type |

| (CH₃)₂Si(OK)₂ | (C₆H₅)₂SiCl₂ | -[Si(CH₃)₂-O-Si(C₆H₅)₂-O]n- | Alternating Copolymer |

Table 1: Polycondensation for Alternating Siloxane Polymers

Initiation of Ring-Opening Polymerization of Cyclic Siloxanes

Potassium silanolates, including dipotassium dimethylsilanediolate, are effective initiators for the anionic ring-opening polymerization (AROP) of cyclic siloxanes like hexamethylcyclotrisiloxane (D₃) and octamethylcyclotetrasiloxane (D₄). The initiation step involves the nucleophilic attack of the silanolate anion from the initiator on a silicon atom of the cyclic monomer, which leads to the opening of the strained ring and the formation of a new, longer silanolate-terminated polymer chain. This new active center can then propagate by reacting with further cyclic monomer units.

The reactivity of cyclic siloxanes in AROP is highly dependent on their ring strain. D₃, with its significant ring strain, polymerizes much more rapidly than the less-strained D₄. In fact, the rate of polymerization for D₃ can be two to three orders of magnitude higher than that of D₄ under similar conditions rsc.org. This difference in reactivity allows for kinetically controlled polymerizations, particularly with D₃, which can proceed with minimal side reactions like backbiting when appropriate conditions are used nih.gov. The use of potassium-based initiators, often in the form of oligosiloxane-α,ω-diolates (KO(SiMe₂O)nK) for better solubility, is a common practice in these polymerizations nih.gov.

| Cyclic Monomer | Relative Reactivity with Anionic Initiators | Key Characteristics |

| Hexamethylcyclotrisiloxane (D₃) | High | High ring strain, kinetically favored polymerization |

| Octamethylcyclotetrasiloxane (D₄) | Low | Low ring strain, thermodynamically favored product |

Table 2: Relative Reactivity of Common Cyclic Siloxane Monomers in AROP

Control over Polymer Architecture and Molecular Weight Distribution

The use of dipotassium dimethylsilanediolate and related potassium silanolates as initiators in AROP offers avenues for controlling the final polymer's architecture and molecular weight distribution.

Achieving a narrow molecular weight distribution (low polydispersity index, PDI) is crucial for many advanced applications of polysiloxanes. In anionic ring-opening polymerization, several strategies can be employed to achieve this, particularly when using potassium-based initiators.

One key factor is the nature of the active center. The propagating silanolate anion exists in equilibrium between aggregated (dormant) and non-aggregated (active) species. The presence of a potassium counterion (K⁺) leads to the formation of tight ion pairs, which can further aggregate. These aggregates are generally less reactive or inactive in the polymerization, and their presence can broaden the molecular weight distribution nih.gov.

To achieve a narrow PDI, it is desirable to have a rapid and quantitative initiation followed by propagation with minimal termination or chain transfer reactions. Strategies to achieve this include:

Use of Promoters: The addition of polar solvents (e.g., tetrahydrofuran) or complexing agents like crown ethers or cryptands can solvate the potassium counterion. This breaks up the silanolate aggregates and promotes the formation of more reactive, separated ion pairs, leading to a more uniform growth of polymer chains and a narrower molecular weight distribution.

Choice of Monomer: Polymerizing highly reactive monomers like D₃ under kinetically controlled conditions can lead to "living" polymerization characteristics, where termination and chain transfer reactions are suppressed. This allows for the synthesis of polymers with predictable molecular weights and low PDIs nih.gov.

Initiator Solubility: Using soluble initiators like higher-order oligosiloxane-α,ω-diolates (KO(SiMe₂O)nK) ensures a more homogeneous initiation process, which is conducive to obtaining a narrow molecular weight distribution nih.gov.

By carefully selecting the initiator, monomer, solvent, and other reaction conditions, it is possible to produce polydimethylsiloxanes with well-defined structures and narrow molecular weight distributions.

| Strategy | Mechanism | Effect on Polymerization |

| Addition of Crown Ethers/Cryptands | Complexation with K⁺ counterion | Reduces ion pair aggregation, increases propagation rate, narrows PDI. |

| Use of Polar Solvents (e.g., THF) | Solvation of K⁺ counterion | Promotes formation of more active, separated ion pairs, leading to more controlled polymerization. |

| Polymerization of D₃ | High reactivity due to ring strain | Allows for kinetically controlled, "living-like" polymerization with suppressed side reactions. |

| Use of Soluble Initiators | Homogeneous initiation | Ensures all chains start growing at the same time, leading to a narrower molecular weight distribution. |

Table 3: Strategies for Controlling Molecular Weight Distribution in AROP with Potassium Initiators

Influence of Hydration on Copolymer Structure and Randomization

In the anionic ring-opening polymerization (AROP) of cyclosiloxanes, water is a critical but complex component. While a controlled amount of water is necessary for the in-situ formation of the active silanolate initiator from a precursor like potassium hydroxide (B78521), its presence during the polymerization phase significantly influences the structure of the resulting copolymers uni-rostock.denih.gov. The dipotassium salt of dimethylsilanediol (B41321) can itself be synthesized as a monohydrate, highlighting the intimate role of water with the initiator researchgate.net.

The primary influence of water during propagation is its function as a chain transfer and terminating agent. The silanolate active center at the end of a growing polymer chain is a strong base and can readily react with water. This reaction neutralizes the active center, forming a terminal silanol (B1196071) group (Si-OH) and regenerating a potassium hydroxide molecule, which can then initiate a new chain.

This process has several key consequences for the copolymer structure:

Broadened Molecular Weight Distribution: Uncontrolled chain transfer and termination events lead to the formation of polymer chains of varying lengths, resulting in a higher polydispersity index (PDI).

Loss of Block Integrity: In the synthesis of block copolymers, premature termination of the first block prevents the successful growth of the second block. This results in a final product contaminated with homopolymer of the first block, compromising the purity and properties of the intended block copolymer.

Increased Randomization: In the copolymerization of two different cyclosiloxane monomers, the presence of water can disrupt the controlled sequential addition. The constant re-initiation can lead to a more random incorporation of monomers rather than the formation of distinct blocks.

The table below summarizes the theoretical effects of increasing water concentration on key parameters during the AROP of siloxanes initiated by a potassium salt.

Table 1: Influence of Water on Anionic Ring-Opening Polymerization

| Parameter | Low Water Concentration (Controlled Initiation) | High Water Concentration (Uncontrolled) | Influence on Structure |

|---|---|---|---|

| Initiation | Efficient and controlled formation of active centers. | Rapid, uncontrolled initiation. | Leads to a higher number of shorter chains. |

| Molecular Weight (Mn) | Achieves target molecular weight. | Lower than target. | Results from premature chain termination. |

| Polydispersity Index (PDI) | Narrow (approaching 1.0). | Broad (typically > 2.0). | Indicates a wide range of polymer chain lengths gelest.com. |

| Block Copolymer Purity | High. | Low, significant homopolymer contamination. | Compromises the self-assembly and properties of the material. |

Advanced Materials Science Applications Derived from Dimethylsilanediol, Dipotassium Salt

Precursors for Poly(dimethylsiloxane) and its Derivatives

Dimethylsilanediol (B41321), the parent compound of the dipotassium (B57713) salt, is recognized as a monomer for the commercially significant class of compounds known as polydimethylsiloxanes (PDMS). The dipotassium salt, dipotassium dimethylsilanediolate, is particularly useful as an initiator for the anionic ring-opening polymerization (AROP) of cyclic siloxane monomers like hexamethylcyclotrisiloxane (B157284) (D3) to produce PDMS. escholarship.org This method allows for the synthesis of polymers with controlled molecular weights and low dispersity. escholarship.org The salt can also be used in condensation reactions to build the siloxane backbone.

The general process involves the hydrolysis of precursors like dimethyldialkoxysilane or dichlorodimethylsilane (B41323) to form dimethylsilanediol, which can then be converted to its dipotassium salt. google.commdpi.com This salt then initiates polymerization, leading to the formation of high-molecular-weight polymers that are essential for applications ranging from elastomers to coatings. escholarship.orggoogle.com

Synthesis of Functionalized Polysiloxanes

The dipotassium salt of dimethylsilanediol is instrumental in synthesizing polysiloxanes with specific functionalities. It can act as an initiator in polymerizations, allowing for the incorporation of functional groups at the chain ends. For instance, AROP of D3 initiated by a silanolate, followed by termination with a functionalized chlorosilane, is a common strategy to produce monofunctionalized PDMS. escholarship.org

A more advanced approach involves using specially designed initiators to create heterotelechelic PDMS, which are polymers with different functional groups at each end. escholarship.org This provides a pathway to a diverse library of PDMS derivatives. Research has also demonstrated the preparation of the potassium salt form of carboxylic acid-functionalized PDMS by reacting the polymer with potassium hydroxide (B78521). vt.edu This functionalized polymer has applications in creating magnetic PDMS fluids for potential biomedical use. vt.edu The synthesis of dipotassium dimethylsilanediolate has been reported, with its utility as an initiator or monomer in the interfacial polymerization of silicones being a key point of discussion. researchgate.net

Table 1: Examples of Functionalized Polysiloxanes and Synthesis Methods

| Functional Group | Synthesis Method | Precursors/Initiators | Potential Application |

|---|---|---|---|

| Carboxylic Acid | Post-polymerization modification | Carboxylic acid-functionalized PDMS, Potassium hydroxide | Magnetic fluids, biomedical applications vt.edu |

| Norbornene & Silyl Hydride (Heterotelechelic) | Anionic Ring-Opening Polymerization (AROP) | Si-H based initiator, D3, functionalized chlorosilanes | Supersoft bottlebrush networks, advanced elastomers escholarship.org |

Preparation of Macromonomers

Macromonomers are large molecules that can act as monomers in further polymerization reactions, leading to the formation of graft or block copolymers. The synthesis of PDMS-based macromonomers is a critical step in creating complex polymer architectures. Using silanolate initiators derived from compounds like dimethylsilanediol allows for precise control over the PDMS chain length and end-group functionality, which is essential for macromonomer synthesis. escholarship.org

For example, α-Si−H, ω-norbornene functionalized PDMS macromonomers have been successfully synthesized. escholarship.org These macromonomers can be used to create well-defined, supersoft PDMS bottlebrush networks. escholarship.org Another study reports the synthesis of a reactive graft copolymer, poly(dimethyl siloxane)-graft-co-hydroxyl-poly(ethylene oxide), through a hydrosilylation reaction involving a PEO macromonomer and a polysiloxane backbone, demonstrating a pathway to new bioactive materials. researchgate.net The synthesis of polystyrene end-modified with PDMS arms has also been achieved by reacting a macrosilane precursor with dimethyldimethoxysilane, showcasing the versatility of silane (B1218182) chemistry in creating complex copolymer structures. scielo.br

Development of Hybrid Inorganic-Organic Materials

Hybrid inorganic-organic materials combine the properties of both components, such as the mechanical strength and thermal stability of an inorganic matrix (like silica) with the functionality of an organic polymer. mdpi.com The sol-gel process is a primary method for preparing these materials, involving the hydrolysis and condensation of precursors like metal alkoxides. mdpi.com

Silanediol, dimethyl-, dipotassium salt can be considered a potential precursor for incorporation into these hybrid systems. Its reactive silanolate groups can co-condense with other precursors, such as tetraalkoxysilanes, to embed dimethylsiloxy units directly into the inorganic network. This approach allows for the modification of the material's properties at a molecular level. The synthesis of hybrid, hierarchically organized silica (B1680970) gels has been achieved through the co-condensation of various silane precursors. nih.govresearchgate.net By incorporating organo-functional groups, these materials can be tailored for specific applications. The use of functionalized precursors is a key strategy in designing these multiscale materials. researchgate.net

Potential in Optoelectronic Materials Development

Polydimethylsiloxane (B3030410) (PDMS), for which dimethylsilanediol dipotassium salt is a precursor, possesses excellent optical and electrical properties, including optical transparency and a low dielectric constant. escholarship.org These characteristics make it a valuable material in electronics, photolithography, and microfluidics. escholarship.org

The ability to create well-defined block copolymers using precursors like dimethylsilanediol dipotassium salt opens up possibilities in optoelectronics. For example, research into block copolymers for electroluminescent applications has been noted as a key area of interest in advanced silicon chemistry. researchgate.net The synthesis of these materials often relies on controlled polymerization techniques where silanolate initiators can play a crucial role. The combination of a flexible siloxane backbone with electronically active organic segments can lead to novel materials for use in flexible displays, sensors, and other optoelectronic devices.

Precursors for Polyhedral Oligomeric Silsesquioxanes (POSS)

Polyhedral Oligomeric Silsesquioxanes (POSS) are nanostructured molecules with a silica-like core and organic functionalities at the corners. They are considered hybrid molecules that can be used to enhance polymer properties significantly. While the direct synthesis of POSS from dimethylsilanediol dipotassium salt is not commonly documented, the fundamental chemistry is related. POSS synthesis involves the hydrolysis and condensation of trifunctional silanes.

The broader field of silicon chemistry includes the development of octafunctionalized POSS. researchgate.net Furthermore, research has been conducted on the quaternization of functional groups on a POSS cage to create imidazolium (B1220033) salts with antimicrobial properties for antifouling applications. nih.gov This demonstrates the importance of salt formation and functionalization in the application of silsesquioxane structures. As a difunctional building block, dimethylsilanediol or its dipotassium salt could potentially be used in combination with trifunctional silanes to modify or create specific POSS-related structures, acting as a capping agent or to introduce specific network defects for tailored properties.

Spectroscopic and Structural Characterization of Dimethylsilanediol, Dipotassium Salt and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of "Silanediol, dimethyl-, dipotassium (B57713) salt" and its derivatives. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. For organosilicon compounds, a combination of ¹H, ¹³C, and ²⁹Si NMR is particularly powerful. The synthesis and characterization of dimethyl- and diphenylsilanediolates, including the dipotassium salt, have been reported, with NMR spectroscopy being a primary tool for their structural verification. researchgate.net

²⁹Si NMR for Silicon Environment and Sequence Distribution Analysis

²⁹Si NMR spectroscopy is uniquely suited for investigating the silicon-oxygen backbone of siloxanes and the silicon environment in their precursors. The ²⁹Si nucleus has a wide chemical shift range, making it highly sensitive to the nature of the substituents on the silicon atom and the connectivity of the siloxane chain. tcd.ie Although it has a low natural abundance (4.7%) and can require longer acquisition times, the information it provides is invaluable. researchgate.net

For "Silanediol, dimethyl-, dipotassium salt," the ²⁹Si NMR spectrum is expected to show a characteristic signal corresponding to the dimethylsilanediolate unit. The chemical shift of this silicon atom is influenced by the presence of the two oxygen atoms bonded to it and the potassium counter-ions. Upon polymerization, the ²⁹Si NMR spectrum becomes more complex, revealing the distribution of different siloxane units (D units: (CH₃)₂SiO) within the polymer chain. The chemical shifts of these units are sensitive to their position in the chain (e.g., end-groups vs. internal units) and the nature of the neighboring units, allowing for detailed sequence distribution analysis in copolymers.

| Silicon Environment | Typical ²⁹Si Chemical Shift Range (ppm) |

| Monomeric Silanediolates | +10 to -10 |

| Linear Polydimethylsiloxane (B3030410) (PDMS) D units | -18 to -24 |

| Cyclic Dimethylsiloxanes (e.g., D₃, D₄) | -9 to -20 |

| End-groups (e.g., M units) | +15 to -10 |

Note: The specific chemical shift for this compound is not publicly available and the values presented are typical for related structures.

¹H and ¹³C NMR for Organic Moiety Characterization

¹H and ¹³C NMR spectroscopy are essential for characterizing the organic substituents attached to the silicon atoms. In the case of "this compound," these techniques are used to confirm the presence and environment of the methyl groups.

| Nucleus | Functional Group | Typical Chemical Shift Range (ppm) |

| ¹H | Si-CH ₃ | 0.0 to 0.5 |

| ¹³C | Si-C H₃ | -2.0 to 5.0 |

Note: The specific chemical shifts for this compound are not publicly available and the values presented are typical for dimethylsilyl groups.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. For "this compound" and its polymeric derivatives, FTIR is used to confirm the presence of key structural features. The synthesis of this salt has been characterized by FTIR, confirming its molecular structure. researchgate.net

The FTIR spectrum of "this compound" is expected to show characteristic absorption bands for the Si-O, Si-C, and C-H bonds. The Si-O⁻K⁺ stretching vibration is a key indicator of the salt's formation. In the corresponding silanol (B1196071) (Si-OH), a broad O-H stretching band would be observed around 3200-3400 cm⁻¹. The absence of this band and the appearance of a strong Si-O⁻ band are indicative of the deprotonation and formation of the dipotassium salt.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Si-O⁻K⁺ | Stretching | 900 - 1100 |

| Si-O-Si | Asymmetric Stretching | 1000 - 1100 |

| Si-C | Stretching | 750 - 850 |

| C-H (in CH₃) | Symmetric & Asymmetric Stretching | 2900 - 3000 |

| C-H (in CH₃) | Bending | 1250 - 1270 |

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For a relatively small molecule like "this compound," mass spectrometry can be used to confirm its molecular weight. The characterization of this compound by mass spectrometry has been reported in the literature. researchgate.net The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For higher molecular weight polysiloxanes derived from this salt, techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) MS are employed to determine the molecular weight distribution of the polymer chains.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight and Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution of polymers. When "this compound" is used as an initiator for the ring-opening polymerization of cyclic siloxanes (e.g., octamethylcyclotetrasiloxane (B44751), D₄), it produces polydimethylsiloxanes. GPC analysis of the resulting polymers provides crucial information about the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). This data is essential for understanding the polymerization kinetics and for tailoring the physical properties of the final silicone polymer. The use of dipotassium silanolates in the preparation of siloxane copolymers has been documented, with GPC being a key characterization technique. researchgate.net

| Parameter | Description |

| Mn (Number Average Molecular Weight) | The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules. |

| Mw (Weight Average Molecular Weight) | An average molecular weight that is more sensitive to the presence of high molecular weight chains. |

| PDI (Polydispersity Index) | A measure of the breadth of the molecular weight distribution of a polymer. A PDI of 1.0 indicates a monodisperse polymer. |

X-ray Crystallography of Related Silanediolates and Siloxanes

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a single crystal X-ray structure of "this compound" is not publicly available, the study of related alkali metal silanediolates and siloxanes provides insight into the expected structural features. The crystal structures of various dipotassium salts have been determined, revealing complex coordination environments for the potassium ions and extensive hydrogen bonding networks in hydrated structures. arizona.eduutoledo.edu

In the solid state, it is anticipated that "this compound" would form a polymeric or oligomeric structure with bridging potassium ions coordinated to the oxygen atoms of the silanediolate units. The coordination number and geometry around the potassium ions would depend on the presence of any solvent molecules of crystallization. The Si-O and Si-C bond lengths and the O-Si-O and C-Si-C bond angles would be expected to be consistent with those observed in other structurally characterized dimethylsiloxane compounds. The study of related lithium silanolate crystal structures also provides valuable comparative information on the coordination and bonding in alkali metal silanolates.

Theoretical and Mechanistic Investigations of Dimethylsilanediol, Dipotassium Salt Reactivity

Theoretical Studies on Reaction Mechanisms and Intermediates

The reactivity of dimethylsilanediol (B41321) and its dipotassium (B57713) salt is dominated by condensation reactions, which lead to the formation of siloxane (Si-O-Si) bonds. Theoretical studies, primarily using ab initio and density functional theory (DFT) methods, have been instrumental in elucidating the mechanisms of these processes. While direct studies on the dipotassium salt are specific, the general principles are derived from extensive computational work on silanol (B1196071) condensation under basic conditions, which is directly relevant to the reactivity of the dianion of dimethylsilanediol.

The condensation reaction is proposed to proceed via a nucleophilic attack mechanism. nih.gov In the case of the dipotassium salt, the silanolate oxygen (Si-O⁻) acts as a potent nucleophile. The reaction mechanism under basic conditions, which mirrors the reactivity of the dipotassium salt, is understood to involve anionic, pentacoordinated silicon intermediates. nih.govacs.org

Key Mechanistic Steps:

Nucleophilic Attack: The reaction initiates with the attack of a deprotonated silanolate oxygen atom from one molecule onto the electrophilic silicon center of another silanol molecule. This forms a transient, pentacoordinated silicon intermediate. acs.orgiastate.edu

Transition State: This intermediate rearranges through a transition state. Theoretical calculations focus on identifying the geometry and energy of this state, which represents the energy barrier for the reaction. iastate.eduacs.org The presence of solvent molecules, particularly water, can significantly lower this barrier by stabilizing the transition state through hydrogen bonding. iastate.eduacs.org

Leaving Group Departure: The reaction concludes with the departure of a leaving group, typically a hydroxide (B78521) ion (OH⁻) in base-catalyzed condensations, and the formation of a new siloxane bond.

Computational studies have shown that the energy barriers for these condensation reactions are influenced by several factors, including the substituents on the silicon atom and the solvent environment. acs.org For instance, the condensation of HSi(OH)₃ has a much smaller calculated barrier than SiH₃OH due to hydrogen bond stabilization of the transition state. iastate.edu In base-catalyzed scenarios, the reaction proceeds through anionic intermediates, where a deprotonated silanolate attacks a neutral silanol. nih.gov This pathway is considered more favorable than the Sₙ1-Si mechanism in alkaline media. nih.gov

The table below summarizes key energetic data from theoretical studies on model silanol condensation reactions, which provide a framework for understanding the reactivity of dimethylsilanediol.

| Reaction / Process | Level of Theory | Calculated Barrier Height (kcal/mol) | Key Finding | Reference |

|---|---|---|---|---|

| Condensation of SiH₃OH (gas phase) | ab initio | 20 - 30 | High reaction barrier in the absence of solvent/catalyst. | acs.org |

| Condensation of HSi(OH)₃ (gas phase) | ab initio | ~17 (MP2) | Barrier is lowered by intramolecular hydrogen bonding. | iastate.edu |

| Condensation with Water Catalyst | ab initio | Near zero | A single water molecule can dramatically reduce the barrier height. | acs.org |

| Hydrolysis of SiHCl₃ (Step 1) | MP4/6-31G(d) | ~30 | Initial hydrolysis step has a high energy barrier. | iastate.edu |

Analysis of Hydrogen Bonding Interactions in Silanediols and Silanolates

Hydrogen bonding is a critical feature that dictates the structure, stability, and reactivity of silanols and their deprotonated forms, silanolates. ic.ac.uk Silanols are known to be stronger hydrogen-bond donors than their corresponding alcohol analogues. researchgate.netbohrium.com This enhanced acidity of the O-H bond leads to strong intermolecular and intramolecular hydrogen bonds. ic.ac.uk

Spectroscopic and Computational Evidence:

FTIR Spectroscopy: The strength of hydrogen bonds in silanols is often studied by observing the shift in the O-H stretching frequency (νOH) in infrared spectra. A larger redshift (shift to lower wavenumber) indicates a stronger hydrogen bond. researchgate.net Studies show that the O-H stretching band for silanols gives a significantly larger shift when hydrogen-bonded to bases compared to carbinols. bohrium.com For instance, isolated silanol groups show a narrow band around 3740 cm⁻¹, while hydrogen-bonded silanols exhibit a broad band at lower frequencies (e.g., ~3520 cm⁻¹). utwente.nlresearchgate.net

NMR Spectroscopy: ¹H NMR spectroscopy is also a powerful tool for studying hydrogen bonding. The chemical shift of the silanol proton is sensitive to its electronic environment. researchgate.net Hydrogen bonding deshields the proton, causing its signal to appear at a higher chemical shift (downfield). youtube.com In some rigid silanediols, intramolecular hydrogen bonding can be strong enough to make the two hydroxyl protons chemically inequivalent at room temperature. acs.org

X-ray Crystallography: Solid-state structures reveal precise details about hydrogen bonding networks, including bond distances and angles. rsc.org Silanols frequently form cyclic dimers or extended chains and sheets through self-association. ic.ac.ukrsc.org

In silanolates, particularly in the presence of a weakly coordinating cation, strong hydrogen bonds can form between a silanol (Si-OH) group and a silanolate (Si-O⁻) group. nih.govnih.gov The nature of the cation can influence whether these interactions are intramolecular, leading to cyclic structures, or intermolecular, forming polyanionic chains. nih.gov For the dipotassium salt of dimethylsilanediol, the interaction of the K⁺ ion with the silanolate oxygen is a competing factor against hydrogen bond formation. nih.govnih.gov

The following table presents typical spectroscopic data used to analyze hydrogen bonding in silanols.

| System | Method | Observation | Interpretation | Reference |

|---|---|---|---|---|

| Amide-containing silanediols | ¹H NMR (low temp) | Resolution of geminal silanol peaks. | Observation of a single, rigid conformation due to H-bonding. | acs.org |

| Pyrogenic Silica (B1680970) | FTIR | Band at 3740 cm⁻¹ and broad band at ~3520 cm⁻¹. | Attributed to isolated and hydrogen-bonded silanols, respectively. | utwente.nl |

| Silanols vs. Carbinols with Ether | FTIR | Silanols give band shifts nearly twice as great as carbinols. | Silanols are stronger hydrogen-bond donors. | bohrium.com |

| Phosphazenium Silanol-Silanolate | X-ray Crystallography | Formation of an intramolecular O-H···O⁻ hydrogen bridge. | Weakly coordinating cation allows for strong H-bond formation. | nih.gov |

Relative Acidity and Basicity Assessments and their Theoretical Implications

A defining characteristic of silanols is their enhanced acidity compared to their carbon analogues (alcohols). bohrium.comwikipedia.org The dipotassium salt of dimethylsilanediol is the conjugate base resulting from the deprotonation of both hydroxyl groups, and its high basicity is a direct consequence of the acidity of the parent diol.

Acidity (pKa):

The pKa of a silanol is significantly lower than that of a structurally similar alcohol. For example, the estimated pKa of triethylsilanol (B1199358) (Et₃SiOH) is 13.6, whereas that of its carbon analogue, tert-butyl alcohol, is around 19. wikipedia.org

A predicted pKa value for dimethylsilanediol is 14.24. guidechem.com

DFT-based molecular dynamics simulations have been used to calculate the pKa of silanol groups at silica-water interfaces, yielding values between 5.6 and 8.5 depending on the specific surface environment. acs.org

Theoretical Explanations for Enhanced Acidity:

Theoretical studies have attributed the greater acidity of silanols to several electronic factors: bohrium.comresearchgate.net

d-p π-bonding: An early model suggested that π-bonding between the p-orbitals of the oxygen atom and the empty d-orbitals of the silicon atom stabilizes the silanolate anion. bohrium.com This delocalization of the negative charge on the oxygen makes the conjugate base more stable and the parent acid stronger.

Polarizability and Inductive Effects: More recent analyses focus on the interplay between polarizability and inductive effects. researchgate.net For alkylsilanols, inductive effects appear to dominate. The electron-donating alkyl groups decrease acidity, which is the opposite trend observed for alcohols where polarizability effects are more important. researchgate.net

Charge Stabilization in the Anion: The silicon atom, being larger and more polarizable than carbon, is better able to stabilize the negative charge on the adjacent oxygen atom in the conjugate base (silanolate).

Basicity of the Silanolate:

Despite the enhanced acidity of silanols, their conjugate bases (silanolates) are only slightly less basic than alkoxides. bohrium.com The dipotassium salt of dimethylsilanediol is therefore a very strong base, capable of deprotonating a wide range of weak acids. Its reactivity as a nucleophile in condensation reactions is a manifestation of this high basicity. nih.gov

The table below compares the acidity of representative silanols and alcohols.

| Compound | Compound Type | pKa | Reference |

|---|---|---|---|

| Dimethylsilanediol | Alkylsilanediol | 14.24 (Predicted) | guidechem.com |

| Triethylsilanol (Et₃SiOH) | Alkylsilanol | 13.6 (Estimated) | wikipedia.org |

| tert-Butyl alcohol ((CH₃)₃COH) | Alkyl alcohol | ~19 | wikipedia.org |

| (3-ClC₆H₄)Si(CH₃)₂OH | Arylsilanol | 11 | wikipedia.org |

| Out-of-plane surface silanol (Quartz) | Surface Silanol | 5.6 (Calculated) | acs.org |

| In-plane surface silanol (Quartz) | Surface Silanol | 8.5 (Calculated) | acs.org |

Q & A

Q. What are the recommended methods for synthesizing silanediol, dimethyl-, dipotassium salt with high purity?

To ensure high-purity synthesis, adopt solvent-mediated crystallization in aqueous or polar organic systems. Evidence from analogous dipotassium salts (e.g., diclofenac salts) highlights the importance of controlled pH (6–8) and stoichiometric equivalence between silanediol precursors and potassium hydroxide . Post-synthesis, validate purity via powder X-ray diffraction (PXRD) to confirm crystallinity and phase homogeneity, comparing experimental patterns with Le Bail fits or simulated data . Residual solvent removal should employ vacuum drying at 40–60°C to avoid thermal degradation.

Q. Which analytical techniques are most effective for characterizing the solid-state properties of this compound?

A multi-technique approach is critical:

- Thermal Analysis : Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to identify phase transitions, dehydration events, and stability thresholds (e.g., decomposition above 150°C) .

- PXRD : Compare experimental diffraction patterns with computational models (e.g., Le Bail refinement) to detect polymorphic forms or impurities .

- Infrared Spectroscopy (IR) : Assign key vibrational modes (e.g., Si–O stretching at 950–1100 cm⁻¹) to confirm functional group integrity .

- Elemental Analysis : Quantify potassium content via inductively coupled plasma mass spectrometry (ICP-MS) to verify stoichiometry .

Q. How can researchers assess the solubility profile of this compound in aqueous systems?

Design equilibrium solubility studies by saturating aqueous solutions at varying pH (3–10) and temperatures (25–60°C). Monitor solubility gravimetrically or via UV-Vis spectroscopy. Note: Pre-equilibrate the solid phase with water for 24–48 hours to avoid metastable polymorph formation, as observed in hydrate-prone salts . For ionic strength effects, use phosphate or chloride buffers (0.1–1.0 M) and validate results with ion chromatography .

Advanced Research Questions

Q. How do environmental factors (e.g., humidity, temperature) influence the stability of this compound in long-term storage?

Conduct accelerated stability studies under ICH guidelines:

- Humidity : Store samples at 25°C/60% RH and 40°C/75% RH for 1–6 months. Monitor hygroscopicity via dynamic vapor sorption (DVS) and correlate with PXRD to detect hydrate formation .

- Thermal Degradation : Use isothermal TGA at 100–150°C to model decomposition kinetics. Identify degradation byproducts (e.g., siloxanes) via GC-MS .

- Light Sensitivity : Expose samples to UV-Vis radiation (300–800 nm) and track photolytic changes using Raman spectroscopy .

Q. What experimental strategies resolve contradictions in toxicity data for dipotassium salts in aquatic models?

Address discrepancies by standardizing test conditions:

- Dose-Response Curves : Use juvenile bivalves (e.g., Lampsilis siliquoidea) and zebra mussels to establish LC₅₀ values across concentrations (0.5–1000 ppm). Compare mortality rates at 24–96 hours, ensuring application rates align with environmental relevance (e.g., 1–5 ppm) .

- Endpoint Variability : Differentiate acute toxicity (mortality) from sublethal effects (e.g., filtration rate inhibition) using ecotoxicological assays .

- Ionic Interference : Control for background potassium levels in test media to isolate compound-specific effects .

Q. How can variable-temperature X-ray diffraction (VT-XRD) elucidate phase transitions in this compound?

Perform VT-XRD scans from −50°C to 300°C at 10°C/min increments. Focus on:

- Anisotropic Thermal Expansion : Track lattice parameter shifts (e.g., c-axis contraction) to identify low-temperature phase transitions .

- Dehydration Events : Correlate weight loss (TGA) with loss of hydrate-associated diffraction peaks (e.g., 2θ = 10–15°) .

- Polymorphic Transformations : Use Rietveld refinement to quantify phase ratios during heating/cooling cycles .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the hydrate stability of dipotassium salts?

Contradictions often arise from synthesis routes (aqueous vs. organic solvents) or equilibration times. To reconcile:

- Solid-State Screening : Prepare hydrates via water vapor diffusion and compare with anhydrous forms synthesized in toluene .

- Kinetic vs. Thermodynamic Control : Conduct solubility studies at supersaturated conditions to identify metastable polymorphs .

- Cross-Validate Techniques : Pair DSC (enthalpy of dehydration) with PXRD to distinguish stoichiometric hydrates from adsorbed water .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.